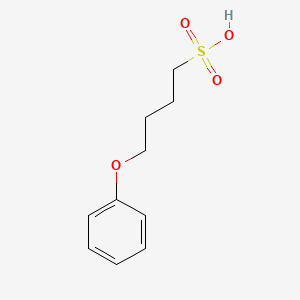

1-Butanesulfonic acid, 4-phenoxy-

Beschreibung

Sulfonic acids are characterized by their strong acidity (pKa ~ -1 to -2) due to the electron-withdrawing sulfonic group (-SO₃H).

Eigenschaften

CAS-Nummer |

51891-03-3 |

|---|---|

Molekularformel |

C10H14O4S |

Molekulargewicht |

230.28 g/mol |

IUPAC-Name |

4-phenoxybutane-1-sulfonic acid |

InChI |

InChI=1S/C10H14O4S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,11,12,13) |

InChI-Schlüssel |

OLMPNPNYUWTOGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCCCCS(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butanesulfonic acid, 4-phenoxy- can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyl acetate with sodium sulfite in the presence of water. The reaction mixture is heated under reflux until the ether dissolves, followed by the addition of concentrated hydrochloric acid. The resulting solution is then treated with barium chloride to remove sulfate ions, and the product is purified through ion-exchange resin and vacuum distillation .

Industrial Production Methods

Industrial production of 1-Butanesulfonic acid, 4-phenoxy- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butanesulfonic acid, 4-phenoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

1-Butanesulfonic acid, 4-phenoxy- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes

Wirkmechanismus

The mechanism of action of 1-Butanesulfonic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a sulfo-alkylating agent, introducing the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups. This increases the water solubility of the derivatives, enhancing their biological activity and effectiveness .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Acidity and Reactivity

| Compound | Substituent | Acidity (Relative) | Key Reactivity Traits |

|---|---|---|---|

| 1-Butanesulfonic acid, 4-phenoxy- | Phenoxy (-O-C₆H₅) | Moderate | Aromatic electrophilic substitution |

| 4-Hydroxy-1-butanesulfonic acid (CAS 26978-64-3) | Hydroxyl (-OH) | Higher (due to -OH) | Hydrogen bonding, oxidation susceptibility |

| 4-(Cyclohexylamino)-1-butanesulfonic acid (CAS 161308-34-5) | Cyclohexylamino (-NH-C₆H₁₁) | Lower | Chelation potential, zwitterionic forms |

| 1-Butanesulfonic acid, sodium salt (CAS 2386-54-1) | None (parent acid’s Na salt) | High (as acid) | Water-soluble, ionic conductivity |

- Phenoxy vs. Hydroxy: The phenoxy group in 4-phenoxy-1-butanesulfonic acid reduces acidity compared to the hydroxyl group in 4-hydroxy-1-butanesulfonic acid. The latter’s -OH group participates in hydrogen bonding, enhancing aqueous solubility but increasing oxidation risk .

- Amino Substituents: Cyclohexylamino groups (e.g., CAS 161308-34-5) lower acidity and enable zwitterionic behavior, useful in buffering applications .

Thermal Stability and Degradation

- 1-Butanesulfonic Acid (Parent) : Modeling shows moisture accelerates decomposition via hydrolysis at 600–2000 K, producing smaller fragments like SO₂ and CO₂ .

- Fluorinated Analogs: PFBS derivatives (e.g., nonafluoro-) require extreme temperatures (>1000 K) for degradation due to C-F bond strength .

- 4-Phenoxy Derivative: Expected to decompose at lower temperatures than PFAS, with phenoxy groups likely forming phenolic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.